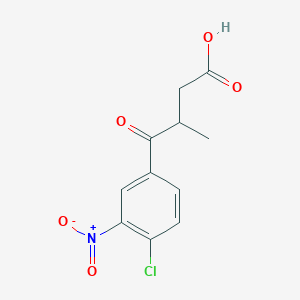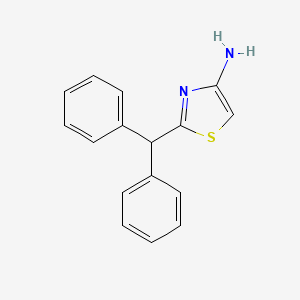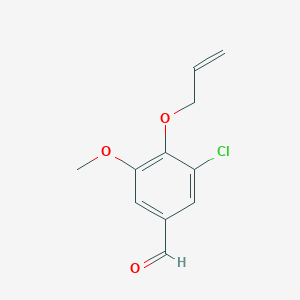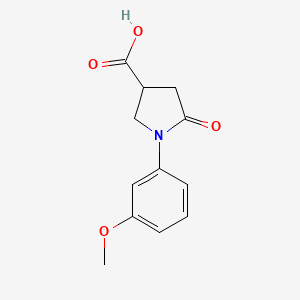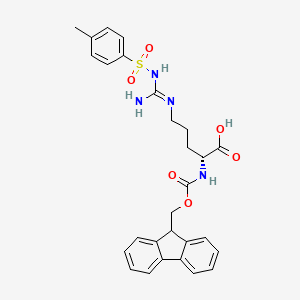
Fmoc-D-Arg(Tos)-OH
Vue d'ensemble
Description
Fmoc-D-Arg(Tos)-OH is a product offered by several scientific research companies . It is used for research and development purposes .
Synthesis Analysis
A method for the incorporation of Fmoc-Arg (Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent has been developed . This method addresses the poor performance of this amino acid, which is attributed to the formation of a fully inactive δ-lactam .Molecular Structure Analysis
The molecular formula of Fmoc-D-Arg(Tos)-OH is C28H30N4O6S . Its molecular weight is 550.63 .Physical And Chemical Properties Analysis
Fmoc-D-Arg(Tos)-OH has a molecular weight of 550.63 . Its density is 1.4±0.1 g/cm3 . The boiling point and melting point are not available .Applications De Recherche Scientifique
Hydrogels as Extracellular Matrix-Mimetic Scaffolds
Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides, related to Fmoc-D-Arg(Tos)-OH, co-assemble to form nanofibril hydrogels. These hydrogels support the viability and growth of NIH 3T3 fibroblast cells, effectively mimicking the integrin-binding RGD peptide of fibronectin. This application is crucial for cell culture in research settings (Liyanage et al., 2015).
Solid-Phase Peptide Synthesis
Fmoc-Arg(Pbf)-OH, a derivative of Fmoc-D-Arg(Tos)-OH, was studied in solid-phase peptide synthesis (SPPS) using N-butylpyrrolidinone (NBP) as a solvent. This research addresses the challenge of incorporating difficult amino acids into peptide chains, a significant aspect of peptide synthesis in pharmaceutical and biochemical research (de la Torre et al., 2020).
Antibacterial Composite Materials
Research on fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, including derivatives like Fmoc-D-Arg(Tos)-OH, has shown promising advancements in developing biomedical materials with antibacterial and anti-inflammatory purposes. These materials exhibit significant antibacterial capabilities and are not cytotoxic to mammalian cell lines (Schnaider et al., 2019).
Synthesis Optimization
The synthesis process of Fmoc-Arg(Pbf)-OH, closely related to Fmoc-D-Arg(Tos)-OH, has been studied to optimize yields and improve quality. Such research is essential for efficient and cost-effective production of peptide synthesis components (Hong Yong-yu, 2006).
Hydrogel-Based Nanotechnology
Studies on supramolecular hydrogels based on Fmoc-functionalized amino acids, including variants of Fmoc-D-Arg(Tos)-OH, are significant in biomedical fields due to their biocompatible and biodegradable properties. These hydrogels have applications in antimicrobial activity and are characterized using various spectroscopic and microscopic techniques (Croitoriu et al., 2021).
Fluorescent Nanocluster Stabilization
Fmoc-protected amino acids like Fmoc-Phe-OH, a compound related to Fmoc-D-Arg(Tos)-OH, have been used to stabilize fluorescent few-atom silver nanoclusters within a hydrogel matrix. This application is important for developing new materials with unique fluorescent properties, useful in various scientific and technological fields (Roy & Banerjee, 2011).
Peptide Synthesis and Modification
Research on incorporating O-phosphotyrosine into synthetic peptides using Fmoc-Tyr(PO3Me2)-OH in the Fmoc-polyamide procedure, involving derivatives of Fmoc-D-Arg(Tos)-OH, plays a crucial role in synthesizing modified peptides for various biomedical applications (Kitas et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRARHJPRLAGNT-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Tos)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)
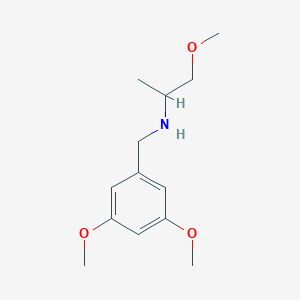
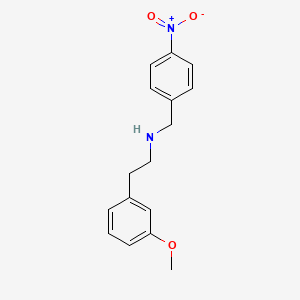
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)
